3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Description
3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a trifluoroethyl group at the 1-position and a 3-methylpiperidine carbonyl moiety at the 3-position. The trifluoroethyl group is known to enhance metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, a common strategy in fluorinated drug design .
Properties
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-8-3-2-4-18(5-8)11(20)10-9(16)6-19(17-10)7-12(13,14)15/h6,8H,2-5,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDPPPRQIAZWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2N)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. A study highlighted the synthesis of a library of pyrazole derivatives, including 3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, which showed efficacy against breast and lung cancer cells in vitro .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of pyrazole derivatives. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in cell-based assays. The results suggested that it could serve as a lead compound for developing new anti-inflammatory drugs .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Condensation Reactions : The initial formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Functionalization : Subsequent steps involve the introduction of the piperidine and trifluoroethyl groups through nucleophilic substitution reactions.
Case Study: Antitumor Efficacy
A case study focused on evaluating the cytotoxic effects of this compound against various cancer cell lines (MCF7 for breast cancer and A549 for lung cancer). The compound exhibited an IC50 value indicating significant cytotoxicity compared to control groups. This suggests its potential as a candidate for further development in cancer therapeutics .
Case Study: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in vitro. It was found to significantly reduce levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The trifluoroethyl group, in particular, enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoroethyl Group : The trifluoroethyl group in the target compound and its analogs () confers metabolic stability by resisting oxidative degradation, a hallmark of fluorinated pharmaceuticals .
Piperidine Carbonyl vs. Cyclopropyl Amine : The 3-methylpiperidine carbonyl group in the target compound likely enhances target affinity through hydrogen bonding and steric effects compared to the smaller cyclopropyl group in , which may limit binding interactions .
Heterocyclic Variations : Substitution with thiazole () or pyridine () alters solubility and target selectivity. Thiazole derivatives often exhibit antimicrobial activity, while pyridine-containing compounds may target kinases .
Biological Activity
3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known by its CAS number 2101198-04-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molar mass of 290.28 g/mol. It has a predicted density of 1.43 g/cm³ and a boiling point of approximately 414 °C . These physical properties suggest stability under various conditions, which is crucial for its biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇F₃N₄O |
| Molar Mass | 290.28 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| Boiling Point | 414 °C (predicted) |
| pKa | 1.56 (predicted) |
Anticancer Properties
Recent research has indicated that pyrazole derivatives exhibit considerable anticancer activity. For instance, compounds with similar pyrazole structures have been tested against various carcinoma cell lines, revealing promising cytotoxic effects. In one study, derivatives demonstrated IC50 values indicating potent activity against liver and lung cancer cell lines . Although direct studies on our compound are still emerging, the structural analogs provide a basis for its potential anticancer efficacy.
Inhibition of Glycine Transporter
Another area of interest is the inhibition of glycine transporters (GlyT). A related study developed compounds targeting GlyT1 with enhanced inhibitory activity compared to earlier designs . The optimization process involved structural modifications similar to those in our compound, suggesting that it may also possess glycine transporter inhibitory properties.
Case Studies and Research Findings
- Antitumor Activity : A study synthesized various pyrazole derivatives and assessed their cytotoxicity against carcinoma cell lines using the MTT assay. One derivative showed an IC50 value of 5.35 μM against liver cancer cells, indicating significant potency .
- GlyT Inhibition : Research focused on optimizing compounds for GlyT inhibition found that certain structural modifications led to improved pharmacokinetic profiles and brain penetration in rodent models, suggesting therapeutic potential for neuropsychiatric disorders .
- General Bioactivity : Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The synthesis and evaluation of these compounds often reveal a spectrum of bioactive profiles that can be exploited in drug development .
Q & A
Q. Table 1: Comparative Reaction Conditions
Q. Optimization Tips :
- Increase yields by varying catalysts (e.g., Cu(I) for Ullmann-type couplings) or solvent polarity.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Which structural characterization techniques are most reliable for confirming the identity of this compound?
Category: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., trifluoroethyl δ 3.5–4.0 ppm for -CH₂CF₃; piperidine carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI m/z [M+H] within 1 ppm error) .
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state structure (e.g., bond angles and torsional strain) .
Q. Best Practices :
- Combine multiple techniques for cross-validation.
- Use deuterated solvents (e.g., CDCl₃) to avoid signal interference.
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Category: Advanced
Methodological Answer:
- Variable Substituents : Modify the trifluoroethyl group or piperidine moiety to assess impacts on target binding (e.g., replace trifluoroethyl with methyl or phenyl groups) .
- In Vitro Assays : Test anti-proliferative activity (e.g., prostate cancer cell lines) with IC₅₀ measurements .
- Computational Modeling : Dock analogs into protein targets (e.g., mTOR kinase) to predict binding affinity .
Q. Table 2: Example SAR Modifications
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Trifluoroethyl → Methyl | Reduced lipophilicity, lower activity | |
| Piperidine → Morpholine | Altered pharmacokinetics |
Q. Key Insight :
- Bioisosteric replacements (e.g., CF₃ to Cl) can enhance solubility without compromising activity.
How should researchers address contradictions in reported biological data for this compound?
Category: Advanced
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Verification : Reconfirm compound identity via NMR and HRMS to rule out batch impurities .
- Replicate Studies : Compare results across independent labs using identical protocols (e.g., autophagy induction assays) .
Q. Case Study :
- Discrepancies in anti-proliferative activity may arise from differences in cell line mutations (e.g., PTEN status in prostate cancer models) .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Category: Basic
Methodological Answer:
Q. Table 3: Purification Outcomes
| Method | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| Column Chromatography | >95 | 17.9 | |
| Crystallization | >98 | 70 |
What mechanistic insights explain the role of catalysts in synthesizing this compound?
Category: Advanced
Methodological Answer:
- Palladium Catalysts : Pd/C facilitates nitro-group reduction via hydrogenolysis, critical for amine formation .
- Acid Catalysis : Trifluoroacetic acid (TFA) promotes cyclization in pyrazolo-pyridine syntheses by protonating intermediates .
- Copper Catalysts : Cu(I) salts enable Ullmann couplings for aryl-amine bonds at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
